![molecular formula C23H22N4O3S B2747436 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-81-7](/img/structure/B2747436.png)
7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights and Supramolecular Aggregation
Research on thiazolopyrimidines, which share structural features with the specified compound, has provided insights into how structural modifications influence supramolecular aggregation and conformational characteristics. The study of various derivatives demonstrated significant differences in intermolecular interaction patterns based on substituent variations, showcasing the compounds' structural diversity and potential applications in designing materials with specific physical properties (Nagarajaiah & Begum, 2014).
Synthesis and Biological Applications
The synthesis of novel heterocyclic compounds derived from related chemical frameworks has been explored for their potential biological activities. For instance, derivatives have been investigated for anti-inflammatory and analgesic properties, indicating the potential for medical applications. Compounds synthesized from similar frameworks showed high inhibitory activity on cyclooxygenase-2 selectivity, analgesic, and anti-inflammatory activities, underscoring the therapeutic potential of chemically related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Synthetic efforts have also extended to exploring the antimicrobial and antioxidant activities of compounds within this chemical space. A study on pyrido and pyrimidin-4-amine derivatives evaluated their qualitative antibacterial and in vitro antioxidant activity, highlighting the potential of such compounds in addressing microbial resistance and oxidative stress-related disorders (Maheswaran et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents
Compounds with pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies indicate the importance of structural modifications in enhancing biological activities and the potential of such compounds in the development of novel therapeutics for cancer and inflammatory diseases (Rahmouni et al., 2016).
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-N-(2-methylsulfanylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-25-21-16(22(29)26(2)23(25)30)13-18(27(21)14-15-9-5-4-6-10-15)20(28)24-17-11-7-8-12-19(17)31-3/h4-13H,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOFDVSUVAFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
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